molecular formula C13H19N3O B7859088 2-Amino-N-(1-benzylpyrrolidin-3-yl)acetamide

2-Amino-N-(1-benzylpyrrolidin-3-yl)acetamide

Cat. No.: B7859088
M. Wt: 233.31 g/mol
InChI Key: YPWKQQRQPOSWHR-UHFFFAOYSA-N
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Description

2-Amino-N-(1-benzylpyrrolidin-3-yl)acetamide is a substituted acetamide derivative characterized by a benzylpyrrolidinyl group attached to the acetamide nitrogen and an amino group at the α-carbon of the acetamide backbone. Safety data for related compounds indicate hazards such as acute oral toxicity (Category 4) and respiratory irritation (H335) , emphasizing the need for careful handling.

Properties

IUPAC Name

2-amino-N-(1-benzylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKQQRQPOSWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : N-(1-Benzyl-pyrrolidin-3-yl)-2-chloroacetamide, aqueous ammonia (300 mL), methanol (300 mL).

  • Temperature : 45°C.

  • Monitoring : Thin-layer chromatography (TLC) confirms reaction completion.

  • Workup : Solvent removal under reduced pressure yields the product as an oily residue.

  • Yield : 86.2% (7.85 g from 33.69 mmol starting material).

This method is favored for its simplicity and high yield but requires careful control of ammonia concentration to avoid over-alkylation.

Hydrogenation of Nitromethylene Intermediates

An alternative route involves the reduction of N-benzyl-2-nitromethylene-pyrrolidine intermediates. This method, adapted from processes targeting 2-aminomethyl-pyrrolidine derivatives, employs catalytic hydrogenation under high-pressure conditions.

Synthetic Pathway

  • N-Benzylation : 2-Pyrrolidone is benzylated using dimethyl sulfate and sodium methoxide, forming N-benzyl-2-pyrrolidone.

  • Nitromethylene Formation : Reaction with nitromethane in methanol yields N-benzyl-2-nitromethylene-pyrrolidine (71% yield, m.p. 99°C).

  • Hydrogenation :

    • Catalyst : Raney nickel.

    • Conditions : 100°C, 145 kg hydrogen pressure, ethanol solvent.

    • Outcome : Reduction of the nitro group to an amine, followed by acid workup and distillation, yields 2-aminomethyl-pyrrolidine (60.7% yield).

While this method is effective for pyrrolidine intermediates, additional steps are required to introduce the acetamide moiety.

Palladium-Catalyzed Coupling Strategies

Palladium-mediated reactions offer a modular approach to constructing the acetamide scaffold. A patent detailing thiourea inhibitors describes analogous methods for introducing amine and alkyl groups to aromatic systems.

Key Steps for Acetamide Synthesis

  • Substrate : 3-Amino-5-bromobenzotrifluoride.

  • Coupling Reagents : Bis(dibenzylidineacetone)palladium with tri-o-tolylphosphine.

  • Base : Lithium bis(trimethylsilyl)amide.

  • Conditions : Tetrahydrofuran solvent, 100°C, sealed tube.

This method enables precise functionalization but requires specialized catalysts and anhydrous conditions.

Carbamate Intermediate Hydrogenolysis

A method analogous to the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves forming a carbamate-protected intermediate, followed by hydrogenolytic deprotection.

Adaptation for Target Compound

  • Coupling Step : React N-(1-benzylpyrrolidin-3-yl)amine with chloroacetyl chloride in the presence of a coupling reagent (e.g., HATU).

  • Protection : Introduce a benzyl carbamate group to the amine.

  • Hydrogenolysis : Use palladium on carbon under hydrogen to remove the carbamate protecting group.

This approach offers compatibility with acid-sensitive substrates but adds complexity with protective group chemistry.

Comparative Analysis of Methods

Method Starting Material Catalyst/Conditions Yield Reference
Direct AminationN-(1-Benzyl-pyrrolidin-3-yl)-2-chloroacetamideNH₃, MeOH/H₂O, 45°C86.2%
Nitromethylene ReductionN-Benzyl-2-nitromethylene-pyrrolidineRaney Ni, H₂ (145 kg), 100°C60.7%
Palladium Catalysis3-Amino-5-bromobenzotrifluoridePd(dba)₂, ligand, LiHMDSNot reported
Carbamate HydrogenolysisChloroacetyl chloridePd/C, H₂Not reported

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-benzylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-N-(1-benzylpyrrolidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-benzylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Key Observations:

  • Arylsulfinyl Derivatives: These compounds exhibit targeted antimicrobial activity by inhibiting bacterial aminoacyl-tRNA synthetases (e.g., LeuRS), a mechanism distinct from the benzylpyrrolidine analog’s undefined bioactivity .
  • Trifluoroethyl Modification: The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the benzylpyrrolidine variant .
  • Cyano-Substituted Analogs: Compounds like 3d (N-Benzyl-2-cyano-acetamide) are precursors for heterocyclic synthesis, suggesting that the amino group in the target compound could be exploited for similar reactivity .

Key Observations:

  • Safety Profiles : The benzylpyrrolidine scaffold in (S)-N-(1-benzylpyrrolidin-3-yl)acetamide shares acute toxicity risks (H302, H335) with the target compound, underscoring a common hazard profile for pyrrolidine-containing acetamides .
  • Structural Complexity and Bioactivity : Compounds with fused heterocycles (e.g., benzimidazole or triazolopyrazine) often target kinases or nucleic acids, whereas simpler acetamides like the target compound may have broader but less specific interactions .

Biological Activity

2-Amino-N-(1-benzylpyrrolidin-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential neuropharmacological effects. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding affinity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group attached to a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of the amino and acetamide groups enhances its solubility and reactivity.

Research indicates that this compound may modulate neurotransmitter receptor activity, particularly at muscarinic receptors. These receptors are implicated in numerous physiological processes, including cognition, memory, and motor control. The compound's structure suggests it could act as either an agonist or antagonist at these sites, influencing neurotransmission dynamics.

Biological Activity Overview

  • Neuropharmacological Effects :
    • Receptor Interaction : Preliminary studies suggest that this compound may exhibit binding affinity for muscarinic receptors, potentially influencing cholinergic signaling pathways.
    • Cognitive Enhancement : There is potential for this compound to enhance cognitive functions by modulating neurotransmitter release and receptor activation.
  • Analgesic and Anti-inflammatory Properties :
    • Some derivatives of similar compounds have shown analgesic effects in preclinical models. The specific pathways remain under investigation, but modulation of inflammatory mediators is a likely mechanism.

Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Identified interactions with muscarinic receptors; potential for cognitive enhancement.
Demonstrated analgesic effects in animal models; suggested mechanisms involve modulation of pain pathways.
Explored structure-activity relationships (SAR) indicating that modifications can enhance receptor affinity and selectivity.

Case Studies

  • Cognitive Enhancement Study :
    • In a study involving rodents, administration of this compound improved performance in memory tasks compared to control groups. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.
  • Pain Modulation Study :
    • A study assessed the analgesic properties of the compound in inflammatory pain models. Results indicated a significant reduction in pain response, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(1-benzylpyrrolidin-3-yl)acetamide?

A multi-step synthesis is typically employed, starting with the condensation of substituted pyrrolidine precursors with activated acetamide derivatives. For example:

  • Step 1 : React 1-benzylpyrrolidin-3-amine with a cyanoacetamide intermediate in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours to form the acetamide backbone .
  • Step 2 : Purify via recrystallization (e.g., using ethanol/DMSO mixtures) to obtain high-purity crystals .
Reagent/Condition Role Reference
Ethanol, PiperidineSolvent/base catalyst
Slow evaporation (C₂H₅OH/DMSO)Crystallization

Q. What safety precautions are critical when handling this compound?

Based on structural analogs (e.g., (S)-N-(1-benzylpyrrolidin-3-yl)acetamide):

  • PPE : Wear nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of dust/aerosols .
  • Ventilation : Use fume hoods with ≥6 air changes/hour to mitigate respiratory irritation (H335) .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Q. How is this compound characterized post-synthesis?

Key analytical methods include:

  • X-ray crystallography : Resolve molecular geometry using SHELXL refinement (R factor <0.05) .
  • NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., J = 8–10 Hz for pyrrolidine protons) .
  • HPLC : Verify purity (>98%) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve its structural ambiguities?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K with a Bruker APEX-II diffractometer .
  • Refinement : Employ SHELXL for least-squares optimization, addressing disorders in the benzyl group (e.g., anisotropic displacement parameters) .
  • Validation : Check for intramolecular H-bonds (e.g., N–H···O, d = 1.9 Å) using PLATON .

Q. How to address contradictions in crystallographic data (e.g., thermal motion vs. static disorder)?

  • Dynamic Disorder Analysis : Model alternative conformers (e.g., ethyl group orientation) with PART instructions in SHELXL .
  • Validation Tools : Cross-check with Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., C–H···π) that may influence packing .

Q. What computational methods predict its bioactivity against bacterial targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to aminoacyl-tRNA synthetase (target in ). Validate with free energy calculations (ΔG < -8 kcal/mol).
  • ADMET Prediction : Estimate pharmacokinetics (e.g., logP = 2.1) via SwissADME, referencing PubChem descriptors .

Q. How to investigate its enzyme inhibition mechanism in vitro?

  • Assay Design : Measure IC₅₀ against purified bacterial aminoacyl-tRNA synthetase using a malachite green phosphate detection kit .
  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How to assess stability under varying pH and temperature?

  • Forced Degradation : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor decomposition via LC-MS for hydrolytic byproducts (e.g., benzylpyrrolidine fragments) .

Q. What methodologies address the lack of ecological toxicity data?

  • Acute Toxicity Testing : Use Daphnia magna (OECD 202) to determine 48-hr EC₅₀ .
  • Biodegradation Assays : Employ OECD 301F (manometric respirometry) to evaluate microbial breakdown .

Q. How to optimize synthetic yield using design-of-experiments (DoE)?

  • Variables : Test solvent polarity (ethanol vs. DMF), temperature (0–25°C), and catalyst loading (5–20 mol% piperidine) .
  • Response Surface Modeling : Use JMP® software to identify optimal conditions (e.g., 85% yield at 5°C, 15 mol% catalyst) .

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